molecular formula C18H24N2O2 B5103623 (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B5103623
M. Wt: 300.4 g/mol
InChI Key: KXFSDGIYIQGFCG-QZTJIDSGSA-N
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Description

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a morpholine ring, and an ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the ethynylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow it to impart specific characteristics to these materials, such as increased strength or flexibility.

Mechanism of Action

The mechanism by which (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is unique due to its combination of a piperidine ring, a morpholine ring, and an ethynylphenyl group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-15-3-5-16(6-4-15)13-19-8-7-17(18(21)14-19)20-9-11-22-12-10-20/h1,3-6,17-18,21H,7-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSDGIYIQGFCG-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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